molecular formula C8H6BrNS B11766129 5-Bromoindoline-2-thione

5-Bromoindoline-2-thione

Cat. No.: B11766129
M. Wt: 228.11 g/mol
InChI Key: LYQRCKUBUCCOIE-UHFFFAOYSA-N
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Description

5-Bromoindoline-2-thione is a chemical compound that belongs to the class of indoline derivatives It is characterized by the presence of a bromine atom at the 5th position of the indoline ring and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindoline-2-thione typically involves the bromination of indoline-2-thione. One common method is the electrophilic aromatic substitution reaction, where indoline-2-thione is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure the selective bromination at the 5th position of the indoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Bromoindoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromoindoline-2-thione and its derivatives involves interactions with various molecular targets. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell growth . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoindoline-2-thione is unique due to the presence of both the bromine atom and the thione group, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

5-bromo-1,3-dihydroindole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQRCKUBUCCOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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